3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound belonging to the pyrazolo[4,3-d]pyrimidine class This compound is characterized by the presence of two chlorine atoms at the 3 and 7 positions of the pyrazolo[4,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a chlorinating agent, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
3,7-Dichloro-1H-pyrimidinopyrazolo[4,3-d]pyrimidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular processes.
Medicine: It has shown promise in preclinical studies for its antitumor and anti-inflammatory properties, making it a candidate for drug development.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is structurally similar to other pyrazolo[4,3-d]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. its unique substitution pattern at the 3 and 7 positions distinguishes it from these compounds. The presence of chlorine atoms enhances its reactivity and biological activity, making it a valuable compound in research and development.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Properties
IUPAC Name |
3,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-3-2(8-1-9-4)5(7)11-10-3/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODFHBTWYVQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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